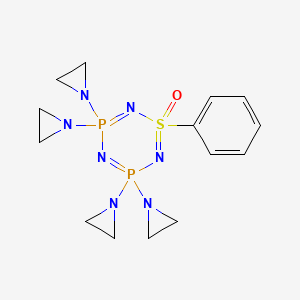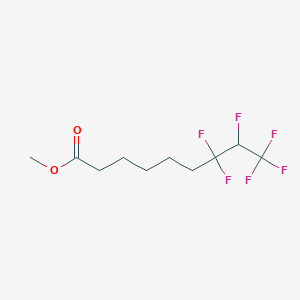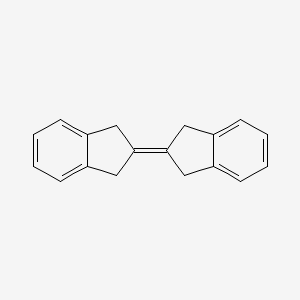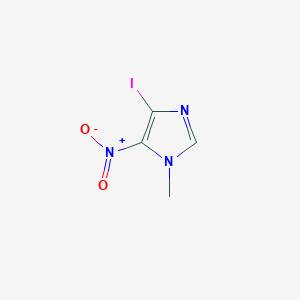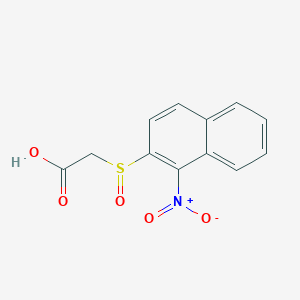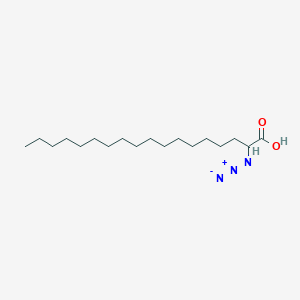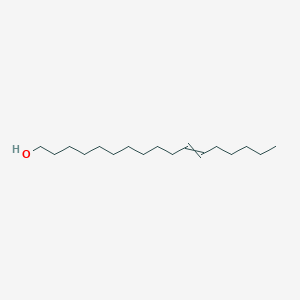
Heptadec-11-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadec-11-en-1-ol, also known as (Z)-heptadec-11-en-1-ol, is a long-chain fatty alcohol with the molecular formula C17H34O. It is characterized by the presence of a double bond at the 11th position of the heptadecane chain and a hydroxyl group at the terminal carbon. This compound is a member of the long-chain fatty alcohols, which are known for their significant roles in various biological and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadec-11-en-1-ol can be synthesized through several methods. One common approach involves the reduction of heptadec-11-en-1-al using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method includes the hydroboration-oxidation of heptadec-11-ene, where the alkene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of heptadec-11-enoic acid. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting alcohol is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Heptadec-11-en-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form heptadec-11-enal or further to heptadec-11-enoic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to form heptadecan-1-ol using hydrogen gas (H2) in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, Jones reagent.
Reduction: H2 with Pd/C, LiAlH4, NaBH4.
Substitution: SOCl2, PBr3, tosyl chloride (TsCl).
Major Products:
Oxidation: Heptadec-11-enal, heptadec-11-enoic acid.
Reduction: Heptadecan-1-ol.
Substitution: Heptadec-11-en-1-yl chloride, heptadec-11-en-1-yl bromide.
Scientific Research Applications
Heptadec-11-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of heptadec-11-en-1-ol involves its interaction with lipid bilayers in cell membranes. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the long hydrophobic chain interacts with the lipid tails, affecting membrane fluidity and permeability. Additionally, it can be metabolized into other bioactive molecules that participate in various biochemical pathways .
Comparison with Similar Compounds
Heptadec-11-en-1-ol can be compared with other long-chain fatty alcohols such as:
Hexadec-11-en-1-ol: Similar in structure but with one less carbon atom, used in the synthesis of insect pheromones.
Tetradec-11-en-1-ol: Another related compound with a shorter carbon chain, also used in pheromone synthesis.
Uniqueness: this compound’s unique combination of a long hydrophobic chain and a terminal hydroxyl group makes it particularly effective in modifying membrane properties and serving as a versatile intermediate in organic synthesis .
Properties
CAS No. |
73461-68-4 |
|---|---|
Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
heptadec-11-en-1-ol |
InChI |
InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h6-7,18H,2-5,8-17H2,1H3 |
InChI Key |
BVPFCRZLYCFEPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


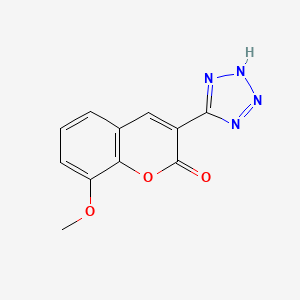
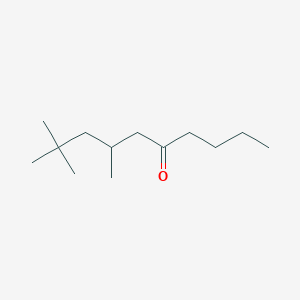
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
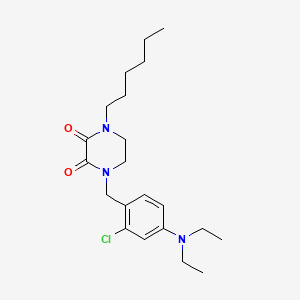
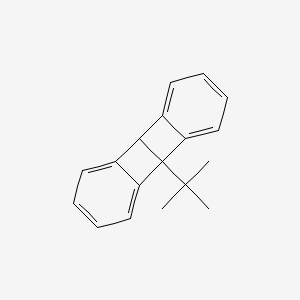
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
